molecular formula C9H18N2O3 B112895 D-Ala-Leu CAS No. 67113-60-4

D-Ala-Leu

Cat. No. B112895
CAS RN: 67113-60-4
M. Wt: 202.25 g/mol
InChI Key: RDIKFPRVLJLMER-RQJHMYQMSA-N
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Description

“D-Ala-Leu” refers to a dipeptide composed of D-alanine and leucine . It’s a variant of the peptide “Leu-enkephalin”, which is an endogenous δ-opioid receptor agonist . The more metabolically stable synthetic peptide (D-Ala2, D-Leu5)-enkephalin, also known as DADLE, is frequently used in studies .


Synthesis Analysis

The synthesis of D-Ala-Leu involves the preparation of precursor peptides, [D-Ala2, 4,5-didehydro-L-Leu5]Leu-enkephalin and [D-Ala2, 4,5-didehydro-D-Leu5]Leu-enkephalin, through solid-phase synthesis using Fmoc amino acid derivatives . This is followed by diastereoisomeric separation on HPLC .


Molecular Structure Analysis

The molecular formula of D-Ala-Leu is C9H18N2O3, with an average mass of 202.251 Da and a monoisotopic mass of 202.131744 Da .

Scientific Research Applications

Neuroprotection in Ischemic Stroke

D-Ala-Leu: , specifically in the form of [D-Ala2, D-Leu5] Enkephalin (DADLE), has been studied for its neuroprotective effects in the context of cerebral ischemia-reperfusion (I/R) injury . This synthetic delta-opioid receptor agonist has shown promise in reducing brain damage caused by stroke. Administered intracerebroventricularly, DADLE can significantly ameliorate I/R-induced brain damage in rats by downregulating TLR4-mediated inflammatory responses .

Anti-Inflammatory Properties

The same compound, DADLE, has been observed to inhibit the TLR4/NF-κB signaling pathway . This pathway is crucial in the body’s inflammatory response, and its inhibition can protect against various inflammatory diseases. By reducing the expression of inflammatory molecules such as TNF-α and IL-6, DADLE can potentially be used to treat conditions where inflammation plays a key role .

Bacterial Cell Wall Integrity

D-Amino acids, including D-Ala, are fundamental in microbial physiology. They are key constituents of the peptidoglycan layer of bacterial cell walls, providing resistance to proteases that typically cleave L-amino acids . The incorporation of D-Ala into the cell wall can affect the overall integrity and resilience of bacterial biofilms, influencing the development of new antibiotics .

Modulation of Bacterial Biofilms

Research has indicated that D-amino acids can modulate biofilm formation in bacteria . D-Amino acids, including D-Leu, have been shown to disrupt biofilm integrity, which is crucial for bacterial survival and resistance to antibiotics. This property can be harnessed to prevent biofilm-associated infections and to design biofilm-disrupting agents .

Tolerance to Bactericidal Agents

The presence of D-amino acids in the bacterial cell wall, particularly D-Ala, can confer tolerance to certain bactericidal agents . For example, the substitution of the terminal position of the stem peptide with D-Ala can provide resistance to antibiotics like vancomycin, which has significant implications for understanding bacterial resistance mechanisms .

Eco-System Biodiversity Regulation

D-Amino acids, produced by bacteria, play a distinctive role in regulating the biodiversity of complex ecosystems . By interfering with the growth and viability of nearby microbes, these amino acids can control the dynamics within microbial communities. Understanding this process can lead to new insights into ecological balance and the development of environmental management strategies .

Mechanism of Action

Target of Action

D-Ala-Leu, also known as [D-Ala2]-Leucine enkephalin (DADLE), is a degradation-resistant, long-acting Leu-enkephalin analog . It primarily targets the delta opioid receptors , which play a crucial role in pain modulation, mood regulation, and immune response .

Mode of Action

DADLE interacts with its targets, the delta opioid receptors, through several modes of action . These include:

Biochemical Pathways

DADLE affects various biochemical pathways through its interaction with delta opioid receptors . For instance, it can activate the AMPK-autophagy axis , providing neuroprotection against global ischemia . Additionally, it can activate p42 and p44 mitogen-activated protein kinases, affecting cell growth and differentiation .

Pharmacokinetics

It is known to be a degradation-resistant analog of leu-enkephalin, suggesting it may have a longer half-life and greater bioavailability than its parent compound .

Result of Action

The interaction of DADLE with delta opioid receptors leads to various molecular and cellular effects. These include modulation of pain perception, regulation of mood, and enhancement of immune response . In addition, DADLE has been shown to confer neuroprotection by activating the delta opioid receptor-AMPK-autophagy axis against global ischemia .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling D-Ala-Leu . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIKFPRVLJLMER-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Ala-Leu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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